molecular formula C8H14O3 B7856916 5-Ethylcyclohexane-1,3-dione hydrate

5-Ethylcyclohexane-1,3-dione hydrate

Cat. No.: B7856916
M. Wt: 158.19 g/mol
InChI Key: PHWQECLFSRTDNA-UHFFFAOYSA-N
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Description

5-Ethylcyclohexane-1,3-dione hydrate is a chemical compound with the molecular formula C8H12O2. It is a hydrate form of 5-ethylcyclohexane-1,3-dione, which is known for its applications in various chemical reactions and research fields. The compound is characterized by its unique structure, which includes a cyclohexane ring with two keto groups at positions 1 and 3, and an ethyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylcyclohexane-1,3-dione hydrate typically involves the reaction of 1,3-cyclohexanedione with ethylating agents under controlled conditions. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethylcyclohexane-1,3-dione hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.

Scientific Research Applications

5-Ethylcyclohexane-1,3-dione hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethylcyclohexane-1,3-dione hydrate involves its interaction with specific molecular targets. For instance, as an allosteric modulator of metabotropic glutamate receptors, it binds to these receptors and alters their conformation, thereby modulating their activity. This interaction can influence various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isopropyl-1,3-cyclohexanedione
  • 5-(4-Fluorophenyl)-1,3-cyclohexanedione
  • 5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Comparison

Compared to these similar compounds, 5-ethylcyclohexane-1,3-dione hydrate is unique due to its specific ethyl substitution at the 5-position. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

5-ethylcyclohexane-1,3-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQECLFSRTDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(=O)C1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594828
Record name 5-Ethylcyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-76-6
Record name 5-Ethylcyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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